molecular formula C8H4F5NO3 B1412098 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1227582-84-4

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B1412098
CAS No.: 1227582-84-4
M. Wt: 257.11 g/mol
InChI Key: DNJDVYVPWZAVLG-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated organic compound that features both difluoromethoxy and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethyl ethers .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzyme inhibition and receptor binding . The trifluoromethyl group, in particular, is known to enhance the compound’s binding affinity and metabolic stability .

Properties

IUPAC Name

3-(difluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO3/c9-7(10)17-3-1-2-4(8(11,12)13)14-5(3)6(15)16/h1-2,7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJDVYVPWZAVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
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3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 3
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
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3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 5
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3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
Reactant of Route 6
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3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid

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